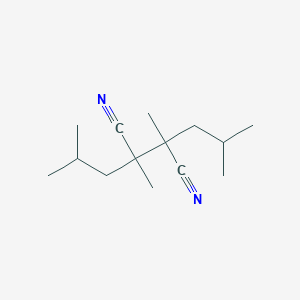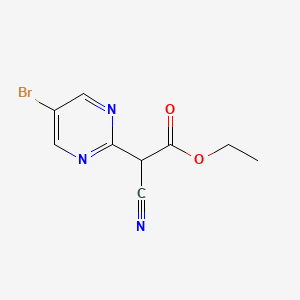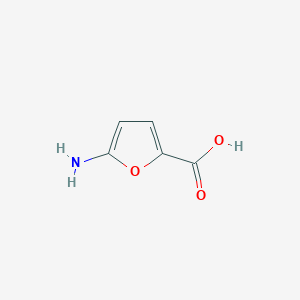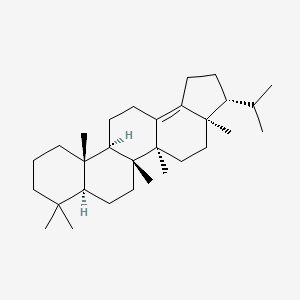
2,3-Dimethyl-2,3-bis(2-methylpropyl)butanedinitrile
説明
2,3-Dimethyl-2,3-bis(2-methylpropyl)butanedinitrile (DMBD) is a synthetic organic compound with a unique structure, which can be used in a variety of laboratory experiments. It is a versatile compound, with applications in the fields of organic chemistry and biochemistry. DMBD can be used to synthesize a variety of compounds, including polymers, pharmaceuticals, and other materials. In addition, it can be used to study the mechanism of action of various drugs and biological systems.
科学的研究の応用
1. Synthesis and Structural Analysis
Zinc Complex Synthesis : A study by Xiong, Zuo, and You (1997) details the synthesis of a novel zinc complex, showcasing the utility of related nitrile and dinitrile compounds in metal coordination chemistry. The complex's structure, featuring tetrahedral geometry around the zinc atoms, was elucidated using X-ray crystallography, underscoring the role of similar compounds in forming complex geometries with metals R. Xiong, J. Zuo, & X. You, 1997.
Molecular Structure Analysis : Parfonry, Tinant, Declercq, and Meerssche (2010) conducted X-ray diffractometry on 2,3-bis(disubstituted)-butanedinitrile derivatives to understand capto-dative substitution effects. This research highlights the structural significance of butanedinitrile derivatives in studying molecular deformations A. Parfonry, B. Tinant, J. Declercq, & M. V. Meerssche, 2010.
2. Charge-Transfer Complex Formation
- Study on Charge-Transfer Complexes : Asker and Filiz (2013) explored the synthesis of dimeric 1,n-bis(3,6-diethylcarbazol-9-yl)alkanes and their charge-transfer complex formations with π-acceptors. The research demonstrates the application of carbazol-alkane derivatives in understanding charge-transfer interactions, which could be analogous to the applications of "2,3-Dimethyl-2,3-bis(2-methylpropyl)butanedinitrile" in electronic materials E. Asker & Fahrettin Filiz, 2013.
将来の方向性
特性
IUPAC Name |
2,3-dimethyl-2,3-bis(2-methylpropyl)butanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-11(2)7-13(5,9-15)14(6,10-16)8-12(3)4/h11-12H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQZMKLXZYSHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)C(C)(CC(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578727 | |
| Record name | 2,3-Dimethyl-2,3-bis(2-methylpropyl)butanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-2,3-bis(2-methylpropyl)butanedinitrile | |
CAS RN |
80822-82-8 | |
| Record name | 2,3-Dimethyl-2,3-bis(2-methylpropyl)butanedinitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080822828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethyl-2,3-bis(2-methylpropyl)butanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid](/img/structure/B1611615.png)








![[1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1611628.png)
